molecular formula C18H12BrF3N4O2S B2422696 5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide CAS No. 1396871-04-7

5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide

Número de catálogo: B2422696
Número CAS: 1396871-04-7
Peso molecular: 485.28
Clave InChI: DOMARWMEYSHART-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a combination of pyrazole, thiazole, and furan rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Propiedades

IUPAC Name

5-bromo-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrF3N4O2S/c19-14-6-5-12(28-14)16(27)26(10-9-25-8-2-7-23-25)17-24-15-11(18(20,21)22)3-1-4-13(15)29-17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMARWMEYSHART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=CC=C(O4)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Preparation of Thiazole Ring: The thiazole ring is often synthesized using the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The pyrazole and thiazole rings are then coupled using a suitable linker, such as an ethyl group, through nucleophilic substitution reactions.

    Final Assembly: The final step involves the coupling of the furan-2-carboxamide moiety with the previously synthesized intermediate, typically using amide bond formation reactions under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Benzothiazole Core Formation

The benzothiazole moiety is likely synthesized via Knoevenagel condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in ethanol, catalyzed by piperidine . This method is commonly used to generate benzothiazole derivatives. Subsequent functionalization (e.g., introduction of trifluoromethyl groups) may involve nucleophilic aromatic substitution or electrophilic substitution reactions.

Amide Bond Formation

The furan-2-carboxamide linkage is typically formed by reacting furan-2-carboxylic acid with amines in the presence of coupling agents (e.g., EDC/HOBt). For example, chloroacetyl chloride has been used to form amides in similar benzothiazole derivatives .

Pyrazole Coupling

The pyrazole group is likely introduced via alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling). For instance, pyrazole derivatives are often synthesized through oxidative cross-dehydrogenative coupling (CDC) with β-dicarbonyl compounds under oxygen-rich conditions .

Oxidative Cross-Dehydrogenative Coupling (CDC)

This mechanism involves oxidative dehydrogenation of intermediates to form C-C bonds. For example:

  • Substrate : β-Dicarbonyl compounds (e.g., ethyl acetoacetate).

  • Conditions : Ethanol, acetic acid (6 equivalents), O₂ atmosphere (1 atm), 130°C .

  • Outcome : Formation of fused heterocycles (e.g., pyrazolo[1,5-a]pyridines).

Amide Bond Formation via Chloroacetyl Chloride

A two-step process:

  • Activation : Reaction of the carboxylic acid with chloroacetyl chloride to form an acyl chloride.

  • Coupling : Nucleophilic attack by the amine (e.g., benzothiazole derivative) to form the amide bond .

Pyrazole Functionalization

Pyrazole rings can undergo electrophilic substitution or metal-catalyzed coupling (e.g., Stille or Buchwald-Hartwig). For example:

  • Alkylation : Reaction with alkyl halides in basic conditions.

  • Cross-Coupling : Use of palladium catalysts for aryl-aryl bond formation .

Oxidative CDC Reaction Table

Parameter Value Outcome
SolventEthanolFacilitates intermediate stabilization
Acid CatalystAcetic acid (6 equiv)Enhances reaction efficiency
Temperature130°COptimal for oxidative dehydrogenation
AtmosphereO₂ (1 atm)Drives CDC mechanism
YieldUp to 94%High conversion for pyrazolo derivatives

Amide Bond Formation Table

Reagent Role Conditions
Chloroacetyl chlorideAcylating agentRoom temperature, basic conditions
DMAPCatalystEDC/HOBt coupling
Coupling AgentEDC/HOBtFacilitates amide bond formation

Key Structural Features and Stability

  • Benzothiazole Moiety : The trifluoromethyl group enhances lipophilicity and stability due to its electron-withdrawing effects .

  • Furan-2-carboxamide : Prone to nucleophilic attack at the 2-position but stabilized by the amide linkage.

  • Pyrazole Group : The ethyl spacer and pyrazole’s aromaticity contribute to conformational flexibility and potential biological activity .

Reactivity Profile

  • Hydrolysis : The amide bond is stable under physiological conditions but may hydrolyze under acidic/basic catalysis.

  • Electrophilic Substitution : The benzothiazole’s sulfur atom activates the ring for electrophilic substitution at the para-position .

  • Redox Reactions : The trifluoromethyl group may participate in redox processes, though its stability under oxidative conditions is high .

Analytical Characterization

  • NMR : Key peaks include the amide proton (δ 8–10 ppm), pyrazole ring protons (δ 6–8 ppm), and trifluoromethyl group (δ 7–8 ppm, multiplet) .

  • Mass Spectrometry : Molecular ion peaks at m/z = 374.11 (calculated).

  • IR : Amide C=O stretch (1650–1750 cm⁻¹), C-F vibrations (1200–1300 cm⁻¹) .

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most promising applications of this compound is in cancer treatment. Research indicates that it acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are critical in tumor growth and angiogenesis.

Case Study: Inhibition of Tumor Growth

A study demonstrated that derivatives similar to this compound effectively inhibited tumor growth in various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involved inducing apoptosis and suppressing cell migration at IC50 values ranging from 0.3 to 24 µM .

Compound Cancer Type IC50 (µM) Mechanism of Action
5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamideBreast Cancer0.3 - 24Induces apoptosis, inhibits migration

Antibacterial Properties

The compound has also shown potential as an antibacterial agent. Similar compounds have been reported to exhibit significant activity against various bacterial strains.

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, this compound may possess anti-inflammatory effects. Research on related compounds suggests that they can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Other Therapeutic Applications

Beyond cancer and antibacterial activity, the compound shows promise in several other therapeutic areas:

  • Antiviral Activity : Similar compounds have demonstrated efficacy against viral infections by inhibiting viral replication.
  • Antioxidant Properties : The structure allows for scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Mecanismo De Acción

The mechanism of action of 5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide is unique due to its combination of three different heterocyclic rings, each contributing to its overall biological activity. This multi-targeted approach makes it a promising candidate for drug development and other applications.

Actividad Biológica

5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide is a complex organic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound features several notable functional groups:

  • Bromine and trifluoromethyl groups, which enhance its lipophilicity and biological activity.
  • A pyrazole moiety, known for its role in various pharmacological activities.
  • A benzothiazole ring, which contributes to its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrazole and benzothiazole have shown effectiveness against various bacterial strains. In one study, a related compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating that structural modifications can lead to enhanced antibacterial properties .

Anticancer Activity

The incorporation of trifluoromethyl groups in heterocyclic compounds has been linked to increased anticancer activity. Studies suggest that the presence of these groups can improve the compound's ability to inhibit cancer cell proliferation. For example, pyrazolo[1,5-a]pyrimidine derivatives have been reported to possess selective protein inhibition capabilities, contributing to their anticancer effects .

The proposed mechanisms by which 5-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in cell proliferation and survival pathways.
  • Interaction with DNA : The structural components allow for potential intercalation into DNA, disrupting replication processes in rapidly dividing cells.

Case Study 1: Antibacterial Screening

A study evaluated the antibacterial properties of a series of pyrazole derivatives against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that the compound exhibited lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics like kanamycin B, suggesting strong antibacterial potential .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that derivatives containing the benzothiazole moiety significantly inhibited cell growth. The IC50 values were comparable to leading chemotherapeutic agents, indicating promising anticancer activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value
Compound AAntibacterialS. aureus5 µg/mL
Compound BAnticancerMCF-7 (breast cancer)10 µM
Compound CAntimicrobialE. coli3 µg/mL
Compound DAnticancerHeLa (cervical cancer)8 µM

Q & A

Q. What synthetic routes are recommended for preparing this compound?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A general procedure involves:

  • Reacting a brominated furan-2-carboxamide precursor with 2-(1H-pyrazol-1-yl)ethylamine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) .
  • Introducing the 4-(trifluoromethyl)benzothiazole moiety through a multi-step protocol, including cyclization of substituted thioureas with brominated intermediates .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • FT-IR and FT-Raman spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-Br at ~550 cm⁻¹) .
  • ¹H/¹³C NMR to resolve substituent effects, particularly the trifluoromethyl group (δ ~110–120 ppm for CF₃ in ¹³C) and pyrazole protons (δ ~7–8 ppm) .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. How should researchers design initial biological activity screens?

Prioritize assays aligned with structural analogs:

  • Kinase inhibition assays : The benzothiazole core is common in kinase inhibitors. Use ATP-competitive binding assays with recombinant kinases .
  • Cellular cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting the compound’s potential fluorophore-like properties (λₑₓ ~350 nm) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and reduce byproducts .
  • Microwave-assisted synthesis : Reduces reaction time for pyrazole-ethylamine coupling steps (e.g., 30 min at 100°C vs. 12 hrs conventional) .

Q. What challenges arise in resolving crystallographic data for this compound?

  • Disorder in trifluoromethyl groups : Use low-temperature (100 K) X-ray diffraction to minimize thermal motion artifacts. Refinement software (e.g., SHELXL) can model partial occupancy .
  • Torsional flexibility : The pyrazole-ethyl linker may adopt multiple conformations. Apply density functional theory (DFT) to validate stable geometries .

Q. How to address contradictory bioactivity data across studies?

  • Assay standardization : Ensure consistent cell lines (e.g., ATCC-validated) and control compounds (e.g., staurosporine for kinase assays) .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the furan carboxamide) that may skew results .

Q. What computational strategies support molecular docking studies?

  • Ligand preparation : Optimize protonation states (e.g., pyrazole N-H at physiological pH) using software like OpenBabel .
  • Target selection : Prioritize proteins with benzothiazole-binding pockets (e.g., EGFR, VEGFR2) from PDB databases. Docking scores (ΔG < −8 kcal/mol) indicate high affinity .

Data Analysis and Validation

Q. How to interpret conflicting NMR coupling constants for the pyrazole-ethyl group?

  • Dynamic effects : Use variable-temperature NMR (VT-NMR) to assess rotational barriers. For J = 2–3 Hz, syn-periplanar conformers dominate .
  • COSY and NOESY : Correlate pyrazole H-2/H-3 protons with ethyl chain signals to confirm spatial proximity .

Q. What statistical models are suitable for dose-response curve fitting?

  • Four-parameter logistic (4PL) model : Fit IC₅₀ values using nonlinear regression (R² > 0.98). Validate with bootstrapping (n=1000 iterations) .
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points in triplicate assays .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.